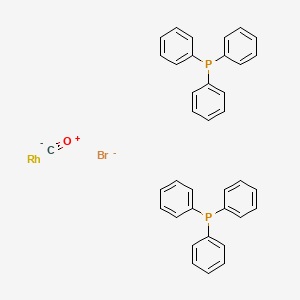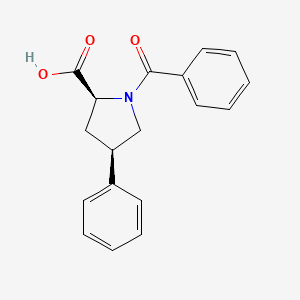
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is a chiral diamine compound with the molecular formula C6H14N2·C4H6O6. It is widely used in various fields of scientific research due to its unique stereochemistry and reactivity. The compound is often utilized as a chiral ligand in asymmetric synthesis and as a building block in the preparation of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt typically involves the resolution of racemic 1,2-diaminocyclohexane. The racemic mixture is separated into its enantiomers using tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired (1S,2S)-enantiomer is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The resolution process is optimized for efficiency and yield, often involving automated crystallization and purification systems to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include chiral amines, imines, and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学的研究の応用
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Utilized in the synthesis of chiral drugs and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in catalytic reactions, promoting the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity, making it a valuable tool in asymmetric synthesis .
類似化合物との比較
Similar Compounds
- (1R,2R)-(-)-Cyclohexane-1,2-diamine L-tartrate
- (±)-trans-1,2-Diaminocyclohexane
- 1,2-Diaminocyclohexane, mixture of cis and trans
Uniqueness
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomers and racemic mixtures, the (1S,2S)-enantiomer is often preferred in asymmetric synthesis due to its ability to form highly selective chiral complexes.
特性
IUPAC Name |
cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

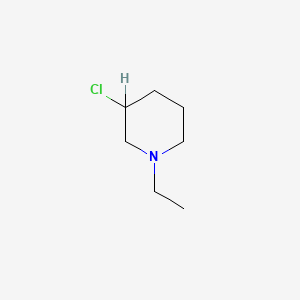
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)

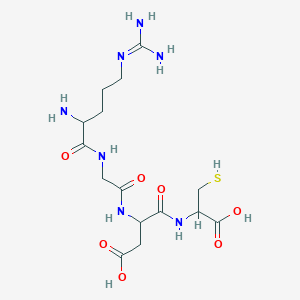
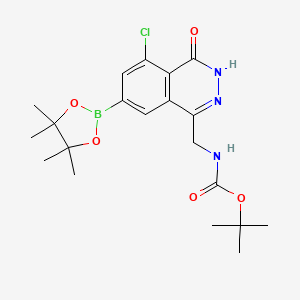


![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13402305.png)

